molecular formula C14H21NS2 B14518332 Butyl phenyl(propan-2-yl)carbamodithioate CAS No. 62604-31-3

Butyl phenyl(propan-2-yl)carbamodithioate

Cat. No.: B14518332
CAS No.: 62604-31-3
M. Wt: 267.5 g/mol
InChI Key: JBFSETYIMOBPOG-UHFFFAOYSA-N
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Description

Butyl phenyl(propan-2-yl)carbamodithioate is an organic compound belonging to the class of carbamodithioates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a butyl group, a phenyl group, and a propan-2-yl group attached to a carbamodithioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl phenyl(propan-2-yl)carbamodithioate typically involves the reaction of a butyl halide with a phenyl(propan-2-yl)carbamodithioate precursor. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl phenyl(propan-2-yl)carbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the butyl or phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Butyl phenyl(propan-2-yl)carbamodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butyl phenyl(propan-2-yl)carbamodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(propan-2-yl)carbamodithioate
  • Butyl phenylcarbamate
  • Propan-2-ylcarbamodithioate

Uniqueness

Butyl phenyl(propan-2-yl)carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62604-31-3

Molecular Formula

C14H21NS2

Molecular Weight

267.5 g/mol

IUPAC Name

butyl N-phenyl-N-propan-2-ylcarbamodithioate

InChI

InChI=1S/C14H21NS2/c1-4-5-11-17-14(16)15(12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3

InChI Key

JBFSETYIMOBPOG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=S)N(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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